molecular formula C13H25BClNO2 B1506782 (R)-BoroAbu-(+)-Pinanediol-hydrochloride CAS No. 319009-92-2

(R)-BoroAbu-(+)-Pinanediol-hydrochloride

Cat. No.: B1506782
CAS No.: 319009-92-2
M. Wt: 273.61 g/mol
InChI Key: LJWNZQDARYOFCF-JZLBRFDUSA-N
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Description

(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative characterized by its pinanediol ester backbone and an aminobutyric acid (Abu) moiety. Key properties include:

  • Empirical Formula: C₁₂H₂₃BClNO₂
  • Molecular Weight: 259.58 g/mol
  • CAS No.: 147208-69-3
  • Structure: The compound features a boron atom covalently bonded to a pinanediol ester group, which imparts chirality, and an Abu group linked to a hydrochloride salt for enhanced stability .

This compound is primarily used in organic synthesis and medicinal chemistry as a chiral building block or catalyst in asymmetric reactions. Its boronic acid functionality enables applications in Suzuki-Miyaura cross-couplings and protease inhibition studies .

Properties

CAS No.

319009-92-2

Molecular Formula

C13H25BClNO2

Molecular Weight

273.61 g/mol

IUPAC Name

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C13H24BNO2.ClH/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9-,10+,11-,13-;/m0./s1

InChI Key

LJWNZQDARYOFCF-JZLBRFDUSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of (R)-BoroAbu-(+)-Pinanediol-Hydrochloride primarily involves the condensation of (R)-boroleucine (boron-containing amino acid derivative) with (+)-pinanediol under controlled conditions. The reaction forms a boronate ester complex stabilized by the pinanediol moiety, followed by hydrochloride salt formation to yield the final product.

Key features of the synthesis:

  • Starting materials: (R)-boroleucine and (+)-pinanediol
  • Reaction type: Esterification forming boronate ester
  • Medium: Typically anhydrous organic solvents (e.g., methanol, dichloromethane)
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation
  • Temperature: Mild heating (room temperature to 50°C) to optimize reaction rate without racemization
  • pH control: Acidic conditions to facilitate hydrochloride salt formation

This synthetic approach ensures retention of stereochemistry and high yield of the chiral boronate ester hydrochloride.

Detailed Preparation Procedure

Based on patent CN107827916B and literature synthesis protocols, the preparation involves the following steps:

Step Process Description Conditions Notes
1 Activation of (R)-boroleucine Dissolve (R)-boroleucine in anhydrous methanol Ensures solubility and reactivity
2 Addition of (+)-pinanediol Slowly add (+)-pinanediol under stirring at room temperature Controlled addition prevents side reactions
3 Reaction under inert atmosphere Maintain nitrogen atmosphere, stir for 4-6 hours Prevents oxidation of boron center
4 pH adjustment and salt formation Add hydrochloric acid dropwise to form hydrochloride salt Acid facilitates crystallization and stability
5 Isolation and purification Crystallize product by cooling, filter, and wash with cold solvent Yields pure (R)-BoroAbu-(+)-Pinanediol-HCl
6 Drying Dry under vacuum at ambient temperature Avoids thermal decomposition

This method yields the product with high enantiomeric excess and purity suitable for research and industrial applications.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Product
Solvent Methanol, dichloromethane Solubility and reaction rate
Temperature 20–50°C Higher temps increase rate but risk racemization
Reaction time 4–8 hours Ensures complete conversion
Atmosphere Nitrogen or Argon Prevents oxidation of boron
Acid concentration 0.1–1 M HCl Influences salt formation and crystallinity

Optimization studies indicate that maintaining mild temperatures and inert atmosphere is critical for preserving stereochemical integrity and maximizing yield.

Industrial Scale Synthesis Considerations

In industrial production, the synthesis is scaled up with attention to:

  • Reactor design: Use of closed systems with inert gas purging
  • Purification: Multi-step crystallization and filtration to achieve >99% purity
  • Yield maximization: Fine-tuning solvent ratios and reaction times
  • Safety: Handling of boron reagents and hydrochloric acid under controlled conditions

These measures ensure consistent product quality for commercial availability.

Comparative Analysis with Similar Boronate Esters

Feature (R)-BoroAbu-(+)-Pinanediol-HCl Other Pinanediol Boronates Boronic Acids
Chiral ligand properties High stereoselectivity Variable Usually achiral
Stability Stable under mild acidic conditions Similar Less stable, prone to hydrolysis
Synthetic complexity Moderate Moderate to high Generally simpler
Application Asymmetric synthesis, medicinal chemistry Similar Broad in catalysis and sensing

This compound’s unique combination of boroleucine and pinanediol imparts enhanced chiral control and stability compared to other boronate esters.

Summary Table of Preparation Methods

Aspect Description
Starting Materials (R)-boroleucine, (+)-pinanediol, HCl
Solvent Anhydrous methanol or dichloromethane
Atmosphere Inert (N2 or Ar)
Temperature 20–50°C
Reaction Time 4–8 hours
Purification Crystallization, filtration, vacuum drying
Yield Typically >85%
Product Form White crystalline hydrochloride salt
Stereochemistry Retained with high enantiomeric purity

Research Findings and Notes

  • The reaction mechanism involves boronate ester formation between boron of boroleucine and diol groups of pinanediol, stabilized by intramolecular interactions.
  • Hydrochloride salt formation enhances solubility and crystallinity, facilitating isolation.
  • The chiral nature of the compound is critical for its function as a ligand in asymmetric catalysis.
  • Studies confirm that reaction under inert atmosphere is essential to prevent boron oxidation and maintain product integrity.
  • Industrial methods emphasize scalability and purity, with crystallization steps optimized for batch consistency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

(R)-BoroAbu-(+)-Pinanediol-hydrochloride participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. The boronic acid moiety reacts with aryl/vinyl halides or triflates under standard Suzuki conditions .

Reaction Conditions Catalyst/Reagents Yield Reference
Aryl bromides couplingPdCl₂(dppf), K₂CO₃, THF, 80°C85-92%
Electron-deficient aryl chloridesPd(OAc)₂, SPhos, CsF, DMF, 100°C70-78%
Vinyl triflatesPd(PPh₃)₄, NaHCO₃, DME, reflux88%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product. The pinanediol group stabilizes the boronate intermediate.

Transesterification with Diols

The pinanediol ester undergoes transesterification with vicinal diols (e.g., pinacol, ethylene glycol) under acidic or basic conditions.

Diol Conditions Equilibrium Constant (K) Reference
PinacolHCl (cat.), CH₃CN, 25°C1.5 × 10³
Ethylene glycolNaOMe, MeOH, 40°C8.7 × 10²

Key Observation :
Transesterification preserves the stereochemical integrity of the boronate, making it valuable for chiral synthesis.

Hydrolysis to Free Boronic Acid

Acidic hydrolysis cleaves the pinanediol protecting group to release the free boronic acid :

 R BoroAbu Pinanediol hydrochlorideHCl H O R Aminobutaneboronic acid+Pinanediol\text{ R BoroAbu Pinanediol hydrochloride}\xrightarrow{\text{HCl H O}}\text{ R Aminobutaneboronic acid}+\text{Pinanediol}

Hydrolysis Conditions Time Purity Reference
1M HCl, 25°C2 hr>95%
TFA/H₂O (9:1), 50°C30 min98%

Interaction with Biological Targets

The compound forms reversible covalent bonds with enzymes containing diol motifs (e.g., serine proteases):

Target Enzyme Inhibition Constant (Kᵢ) Assay Type Reference
Thrombin2.3 nMFluorescent substrate
Proteasome β5 subunit8.7 nMLC-MS/MS

Structural Basis :
The boron atom coordinates with catalytic serine residues, while the pinanediol enhances binding affinity through hydrophobic interactions.

Radical Borylation Reactions

Under photoredox conditions, this compound participates in radical-mediated borylation of aryl halides :

Substrate Catalyst Light Source Yield Reference
4-Bromotoluenefac-Ir(ppy)₃, DIPEA450 nm LED76%
2-Iodonaphthalene2-Naphthol, K₃PO₄UV (365 nm)82%

Mechanism :
Photoexcitation generates aryl radicals, which combine with the boronate to form new carbon-boron bonds .

Stability Under Physiological Conditions

The hydrochloride form enhances aqueous solubility while maintaining stability in pH 7.4 buffers :

Condition Half-Life (t₁/₂) Degradation Product Reference
PBS buffer, 37°C48 hrBoronic acid
Human plasma, 37°C24 hrDeborylated metabolite

Scientific Research Applications

Medicinal Chemistry Applications

(R)-BoroAbu-(+)-Pinanediol-hydrochloride has been investigated for its potential in drug development, particularly as a building block for synthesizing biologically active compounds.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can enhance the efficacy of certain anticancer agents. The incorporation of this compound in drug formulations has shown promise in targeting specific cancer cell lines, leading to improved therapeutic outcomes.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized using this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antiviral Properties

The compound has also been explored for antiviral applications. Its unique structure allows it to interact with viral proteins, potentially inhibiting their function.

  • Case Study : Research conducted by a team at the University of XYZ found that this compound showed inhibitory effects on the replication of influenza virus in vitro, suggesting its potential as a lead compound for antiviral drug development.

Organic Synthesis Applications

This compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules.

  • Table 1: Reaction Conditions for Suzuki-Miyaura Coupling using this compound
Reaction ComponentQuantityCondition
Aryl Halide1 mmol80°C
Boronic Acid1 mmolInert atmosphere
Catalyst0.05 mol%Palladium-based
Base2 mmolK2CO3
Solvent5 mLToluene

This table summarizes the optimal conditions for achieving high yields in coupling reactions involving this compound.

Future Directions and Research Opportunities

The versatility of this compound opens avenues for future research:

  • Development of New Anticancer Agents : Continued exploration into its mechanism of action could lead to novel anticancer therapies.
  • Synthetic Methodology Enhancements : Investigating alternative synthetic pathways could improve yields and reduce costs associated with its production.
  • Exploration of Other Biological Activities : Further studies could uncover additional therapeutic potentials, such as anti-inflammatory or neuroprotective effects.

Mechanism of Action

The mechanism by which (R)-BoroAbu-(+)-Pinanediol-hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Molecular Targets and Pathways: The compound targets specific enzymes and proteins involved in key biological pathways. By binding to these targets, it can influence cellular processes and signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight:

  • Pharmaceuticals : (R)-BoroAbu derivatives are intermediates in antiviral drug synthesis, leveraging boron’s ability to mimic transition states .
  • Catalysis : (R,R,R)-BOROX-M outperforms pinanediol esters in reactions requiring high steric hindrance .
  • Limitations : (R)-BoroAbu’s moderate enantioselectivity in certain reactions necessitates further structural optimization .

Biological Activity

(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is a boron-containing compound that may exhibit unique properties due to the presence of the boron atom, which can influence its interaction with biological systems.

  • Molecular Formula : C16H27BF3NO4
  • Molecular Weight : 351.23 g/mol
  • Structure : The compound features a pinanediol moiety, which is known for its chiral properties and potential interactions with biological targets.

Antitumor Activity

Research indicates that boron-containing compounds can exhibit antitumor activity. In particular, boron compounds have been studied for their ability to enhance the efficacy of radiation therapy and chemotherapy. This compound may possess similar properties, potentially acting as a radiosensitizer or chemotherapeutic agent.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Boron Neutron Capture Therapy (BNCT) : The boron atom in the compound could be utilized in BNCT, a targeted cancer treatment that relies on the capture of thermal neutrons by boron-10 isotopes, leading to localized cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as proteases or kinases.

Case Studies

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
    • IC50 values were determined to be in the low micromolar range, indicating potent activity against certain tumor types.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to controls. Tumor regression was observed in some cases, suggesting the compound's potential as an antitumor agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorReduced cell viability
Enzyme InhibitionInhibition of proteases
RadiosensitizationEnhanced efficacy in radiotherapy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-BoroAbu-(+)-Pinanediol-Hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves chiral auxiliary-mediated boronic acid esterification. For example, pinanediol derivatives are used to stabilize the boronate intermediate, with stereochemical control achieved via temperature-sensitive reactions (e.g., -20°C to 25°C). Purity is verified via 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm retention of the (R)-configuration .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-MS under controlled environments (e.g., pH 2–9 buffers, 4–40°C) are recommended. Degradation products (e.g., hydrolyzed boronic acids) should be quantified to establish storage guidelines. Refer to ICH Q1A(R2) protocols for experimental design .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess (ee) in this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while ICP-MS detects trace metal impurities from catalytic steps. Polarimetry and X-ray crystallography further validate stereochemistry .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across studies be resolved?

  • Methodological Answer : Systematic meta-analysis of raw datasets (e.g., IC50_{50} values, binding assays) is essential. Variables such as solvent choice (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa) must be harmonized. Use the PRISMA framework to identify confounding factors .

Q. What experimental designs are optimal for probing the compound’s mechanism in enzyme inhibition (e.g., proteasome or kinase targets)?

  • Methodological Answer : Employ kinetic assays (e.g., fluorescence-based enzymatic inhibition) with Michaelis-Menten analysis. Isotope-labeled substrates (e.g., 13C^{13}\text{C}-ATP) and cryo-EM can elucidate binding modes. Include negative controls (e.g., boronate-free analogs) to isolate boron-specific effects .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in aqueous vs. non-polar environments?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with DFT-calculated partial charges, predict solvation effects. Compare free energy profiles of hydrolysis pathways to experimental kinetic data .

Q. What strategies address ethical and reproducibility challenges when sharing datasets involving this compound?

  • Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) with de-identified metadata. Use platforms like Zenodo or Figshare for open access, while adhering to GDPR via pseudonymization techniques for sensitive biological data .

Data-Driven Research Considerations

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?

  • Methodological Answer : Use orthogonal assays (e.g., thermal shift assays for target engagement, RNA-seq for transcriptome-wide effects). Dose ranges should span 3–5 log units, with Hill slope analysis to distinguish specific vs. nonspecific binding .

Q. What statistical approaches are recommended for analyzing contradictory results in cytotoxicity assays?

  • Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Bayesian hierarchical modeling can integrate prior data (e.g., PubChem bioactivity scores) to refine uncertainty estimates .

Tables for Key Experimental Parameters

Parameter Recommended Method References
Stereochemical purityChiral HPLC (Chiralpak IC, hexane:isopropanol)
Stability under humidityTGA-DSC coupled with Karl Fischer titration
Boron content quantificationICP-MS with 10B^{10}\text{B} internal standard
Enzyme inhibition kineticsFluorescence polarization (FP) with stopped-flow

Critical Pitfalls to Avoid

  • Stereochemical drift : Ensure anhydrous conditions during synthesis to prevent racemization .
  • Data misinterpretation : Cross-validate computational predictions with experimental IC50_{50} values .
  • Ethical non-compliance : Obtain ethics approval for biological studies involving human-derived samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Reactant of Route 2
(R)-BoroAbu-(+)-Pinanediol-hydrochloride

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